

Cyclosporin C: A Technical Whitepaper on Preliminary Antiviral Effects

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclosporin C

Cat. No.: B1669523

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclosporin C, a member of the cyclosporin family of cyclic undecapeptides, has demonstrated notable antiviral properties in preliminary in vitro and in vivo studies. This document provides a comprehensive technical overview of the existing research on the antiviral effects of **Cyclosporin C** and its close analog, Cyclosporin A. It includes a summary of quantitative antiviral activity, detailed experimental protocols for assessing these effects, and a depiction of the key signaling pathways involved in its mechanism of action. The data presented herein suggests that **Cyclosporin C** warrants further investigation as a potential broad-spectrum antiviral agent.

Quantitative Antiviral Data

The antiviral efficacy of cyclosporins has been evaluated against a range of viruses. The following tables summarize the key quantitative data from these preliminary studies, focusing on the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of Cyclosporin A against Coronaviruses

Virus Strain	Cell Line	Assay Type	EC50 (μM)	CC50 (μM)	Selectivity Index (SI)	Reference
SARS-CoV-2	Huh7.5	Dose-response	~2.5	>10	>4	[1]
SARS-CoV-2	Calu-3	Dose-response	~5	>20	>4	[1]
HCoV-229E	Huh7	Luciferase Reporter	0.92	>20	>21.7	[2]
MERS-CoV	Vero E6	CPE Reduction	9 (in combination)	Not Reported	Not Applicable	[3]

Table 2: Antiviral Activity of Cyclosporin Analogs against Coronaviruses

Compound	Virus Strain	Cell Line	Assay Type	EC50 (μM)	CC50 (μM)	Selectivity Index (SI)	Reference
Isocyclosporin A	SARS-CoV-2	Huh7.5	Dose-response	~1	>10	>10	[1]
Cyclosporin B	SARS-CoV-2	Huh7.5	Dose-response	~3	>10	>3.3	[1]
Alisporivir	HCoV-229E	Huh7	Luciferase Reporter	1.37	>20	>14.6	[2]
NIM811	HCoV-229E	Huh7	Luciferase Reporter	1.19	>20	>16.8	[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of **Cyclosporin C**'s antiviral effects.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method for determining the concentration of an antiviral compound that inhibits viral replication by 50% (EC₅₀).

Materials:

- Vero E6 cells (or other susceptible cell line)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Virus stock (e.g., SARS-CoV-2)
- **Cyclosporin C** (dissolved in DMSO)
- Agarose or Methylcellulose
- Crystal Violet solution
- Phosphate Buffered Saline (PBS)
- 6-well plates

Procedure:

- Cell Seeding: Seed Vero E6 cells in 6-well plates at a density of 5×10^5 cells/well and incubate at 37°C with 5% CO₂ until a confluent monolayer is formed.
- Compound Preparation: Prepare serial dilutions of **Cyclosporin C** in DMEM.

- Infection: Aspirate the culture medium from the cells and infect with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
- Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add the serially diluted **Cyclosporin C** to the respective wells. A "no drug" control should be included.
- Overlay: Overlay the cells with a mixture of 2x DMEM and 1.2% agarose or methylcellulose.
- Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.
- Staining: Fix the cells with 10% formalin for 1 hour and then stain with 0.5% crystal violet solution for 15 minutes.
- Quantification: Wash the plates with water and count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of **Cyclosporin C** that reduces the number of plaques by 50% compared to the "no drug" control.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a compound that reduces cell viability by 50% (CC₅₀).

Materials:

- Vero E6 cells (or other relevant cell line)
- DMEM with 10% FBS
- **Cyclosporin C** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates

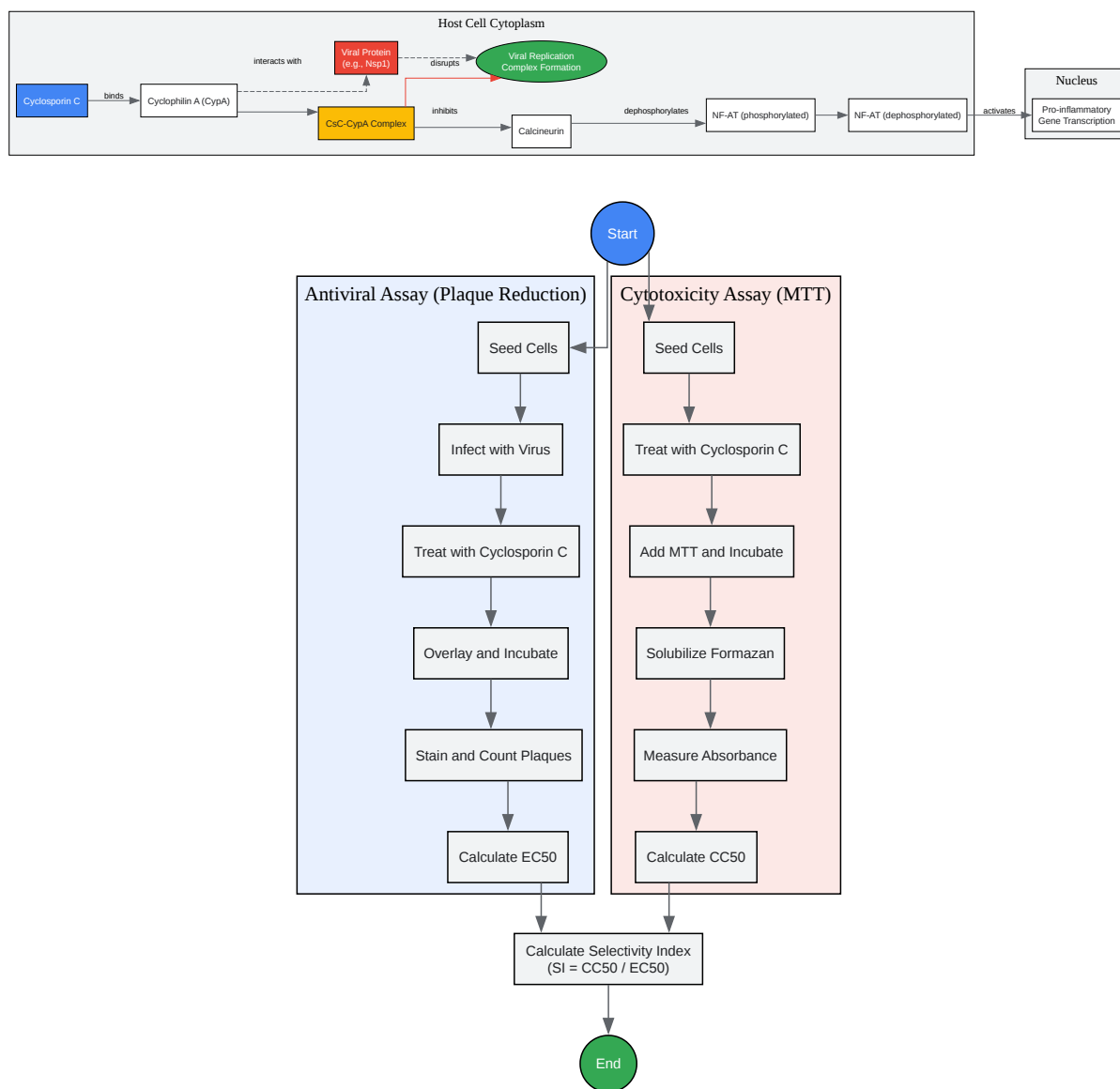
Procedure:

- **Cell Seeding:** Seed Vero E6 cells in a 96-well plate at a density of 1×10^4 cells/well and incubate overnight.
- **Treatment:** Add serial dilutions of **Cyclosporin C** to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours). Include a "no drug" control.
- **MTT Addition:** Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Aspirate the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Calculation:** The CC50 value is determined as the concentration of **Cyclosporin C** that reduces the absorbance by 50% compared to the "no drug" control.

Signaling Pathways and Mechanisms of Action

The antiviral effect of **Cyclosporin C** is primarily attributed to its interaction with host cell proteins, particularly cyclophilins. This interaction disrupts viral replication processes. The following diagrams illustrate the key signaling pathways and experimental workflows.

Mechanism of Action of Cyclosporin



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